molecular formula C26H41NO6 B1203832 Edifolone acetate CAS No. 90733-42-9

Edifolone acetate

Cat. No.: B1203832
CAS No.: 90733-42-9
M. Wt: 463.6 g/mol
InChI Key: KLIYNMQKDXUDTI-PBVFMVSVSA-N
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Description

Edifolone acetate is a chemical compound with the molecular formula C₂₆H₄₁NO₆. It is a derivative of edifolone, a structurally unique class Ia antiarrhythmic agent that acts as a sodium channel antagonist .

Preparation Methods

The synthesis of edifolone acetate involves several steps, starting from the base compound edifolone. The preparation typically includes the following steps:

    Synthesis of Edifolone: The initial step involves the synthesis of edifolone, which is achieved through a series of organic reactions, including cyclization and acetal formation.

    Acetylation: The final step involves the acetylation of edifolone to form this compound.

Industrial production methods for this compound are not well-documented due to the discontinuation of its development. the general principles of organic synthesis and acetylation reactions apply.

Chemical Reactions Analysis

Edifolone acetate undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the compound.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Edifolone acetate can be compared with other sodium channel antagonists, such as:

    Lidocaine: A commonly used local anesthetic and antiarrhythmic agent.

    Flecainide: Another class Ia antiarrhythmic agent used to treat various cardiac arrhythmias.

    Procainamide: Similar to lidocaine, it is used as an antiarrhythmic agent.

The uniqueness of this compound lies in its specific structural features and its distinct mechanism of action as a sodium channel antagonist .

Properties

CAS No.

90733-42-9

Molecular Formula

C26H41NO6

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C24H37NO4.C2H4O2/c1-21-6-4-20-18(19(21)5-7-24(21)28-14-15-29-24)3-2-17-16-23(26-12-13-27-23)9-8-22(17,20)10-11-25;1-2(3)4/h2,18-20H,3-16,25H2,1H3;1H3,(H,3,4)/t18-,19-,20-,21-,22+;/m0./s1

InChI Key

KLIYNMQKDXUDTI-PBVFMVSVSA-N

SMILES

CC(=O)O.CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN

Isomeric SMILES

CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CC=C5[C@@]3(CCC6(C5)OCCO6)CCN

Canonical SMILES

CC(=O)O.CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN

Synonyms

10-(2-aminoethyl)estr-5-ene-3,17-dione, cyclic bis(1,2-ethanediylacetal)
SC 35135
SC-35135

Origin of Product

United States

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